molecular formula C14H18N2O5S2 B13418394 Monodecarboxy Ticarcilloic Acid

Monodecarboxy Ticarcilloic Acid

Cat. No.: B13418394
M. Wt: 358.4 g/mol
InChI Key: KWZDFBNRLLSPAZ-XVBQNVSMSA-N
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Description

Monodecarboxy Ticarcilloic Acid is a unique organic compound belonging to the carboxylic acid family Carboxylic acids are characterized by the presence of a carboxyl group (-COOH)

Chemical Reactions Analysis

Types of Reactions: Monodecarboxy Ticarcilloic Acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: The compound can be further oxidized to form carbon dioxide and water.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: Nucleophilic acyl substitution reactions can convert the carboxyl group into other functional groups such as esters, amides, and acid chlorides

Biological Activity

Monodecarboxy Ticarcilloic Acid (MDTCA) is a derivative of Ticarcillin, which belongs to the beta-lactam class of antibiotics. This compound has garnered attention due to its biological activity and its implications in antibiotic research and development. The following sections explore its synthesis, biological interactions, and comparative analysis with related compounds.

Synthesis and Structural Characteristics

MDTCA can be synthesized through partial hydrolysis of Ticarcillin under controlled conditions. This method allows for the isolation of MDTCA while preserving its structural integrity. The compound features a carboxylic acid functional group, which is crucial for its biological activity, particularly in its interactions with bacterial enzymes.

Biological Activity

MDTCA's biological activity is primarily linked to its interactions with bacterial enzymes, particularly those involved in the resistance mechanisms against beta-lactam antibiotics. While MDTCA shares some properties with Ticarcillin, it exhibits lower potency, resulting in different interaction profiles with bacterial targets. This distinction is vital for understanding antibiotic efficacy and resistance.

Key Biological Interactions

  • Interaction with Beta-lactamases : MDTCA has been studied for its ability to interact with beta-lactamase enzymes produced by bacteria, which are responsible for antibiotic resistance.
  • Antimicrobial Activity : Although MDTCA is not used therapeutically, it serves as a reference compound in studies aimed at improving the stability and effectiveness of beta-lactam antibiotics.

Comparative Analysis

The following table compares MDTCA with other related compounds within the beta-lactam class:

Compound NameStructure TypeBiological ActivityUnique Features
TicarcillinCarboxypenicillinHigh against gram-negative bacteriaBroad-spectrum activity
AmpicillinAminopenicillinHigh against gram-positive bacteriaExtended spectrum due to amino group
PiperacillinUreidopenicillinBroad-spectrumEnhanced activity against resistant strains
CloxacillinIsoxazolyl penicillinEffective against staphylococciResistant to penicillinase
This compound Carboxypenicillin Lower potency against gram-negative Impurity providing insights into degradation

Case Studies and Research Findings

Research on MDTCA has primarily focused on its role as an impurity in Ticarcillin formulations. Some key findings from studies include:

  • Stability Studies : Investigations have shown that MDTCA can provide insights into the degradation pathways of beta-lactam antibiotics, highlighting how impurities can affect the overall stability of pharmaceutical formulations.
  • Resistance Mechanisms : Studies have indicated that understanding the interaction profiles of MDTCA may lead to better strategies for overcoming bacterial resistance to beta-lactam antibiotics.

Properties

Molecular Formula

C14H18N2O5S2

Molecular Weight

358.4 g/mol

IUPAC Name

(4S)-2-[[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H18N2O5S2/c1-14(2)10(13(20)21)16-8(23-14)5-15-11(17)9(12(18)19)7-3-4-22-6-7/h3-4,6,8-10,16H,5H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)/t8?,9-,10+/m1/s1

InChI Key

KWZDFBNRLLSPAZ-XVBQNVSMSA-N

Isomeric SMILES

CC1([C@@H](NC(S1)CNC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)CNC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C

Origin of Product

United States

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